molecular formula C15H14N2O4S B2764529 6-Methoxy-1-(p-tolylsulfonyl)indazol-5-ol CAS No. 1881240-46-5

6-Methoxy-1-(p-tolylsulfonyl)indazol-5-ol

Cat. No.: B2764529
CAS No.: 1881240-46-5
M. Wt: 318.35
InChI Key: UYOHOCPIEUCTBT-UHFFFAOYSA-N
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Description

Historical Development of Indazole Research

Indazole chemistry traces its origins to Emil Fischer’s 1883 isolation of the parent heterocycle through thermolysis of ortho-hydrazine cinnamic acid. Early 20th-century studies focused on synthesizing indazole variants via cyclization reactions, while mid-century advancements, such as the Davis–Beirut reaction (1960s), enabled efficient 2H-indazole generation through nitroso–alkene cycloadditions. The discovery of naturally occurring indazole alkaloids—e.g., nigellicine from Nigella sativa—in the 1970s spurred interest in their bioactivity. By the 2000s, computational tools like QSAR models (r²=0.9512 in recent studies) revolutionized the rational design of indazole derivatives, including sulfonylated analogs like 6-methoxy-1-(p-tolylsulfonyl)indazol-5-ol.

Significance of Indazole Scaffolds in Medicinal Chemistry

Indazole’s bicyclic structure—a benzene ring fused to a pyrazole—confers unique electronic and steric properties critical for drug-receptor interactions. Key attributes include:

  • Amphoteric character : Protonation (pKa 1.04) and deprotonation (pKa 13.86) enable pH-dependent solubility and binding.
  • Diverse bioactivity : Derivatives exhibit anticancer, antimicrobial, and anti-inflammatory effects, as exemplified by benzydamine (a nonsteroidal anti-inflammatory drug).
  • Structural versatility : Substituents at positions 1, 5, and 6 modulate pharmacological profiles. For instance, sulfonyl groups enhance kinase inhibition, while methoxy substituents improve metabolic stability.

Table 1 : Therapeutic Applications of Indazole Derivatives

Substituents Biological Activity Molecular Targets
1-Sulfonyl, 5-hydroxy Kinase inhibition PKMYT1, CDK2, VEGFR2
6-Methoxy Antioxidant/antimicrobial effects Free radicals, microbial enzymes
3-Nitro DNA intercalation Topoisomerase II

Positioning of this compound Within Indazole Research

This compound (C₁₅H₁₄N₂O₄S, MW 318.35) integrates three pharmacophoric elements:

  • 1-(p-Tolylsulfonyl) group : Enhances binding to ATP pockets of kinases (e.g., PKMYT1) via hydrophobic and π-stacking interactions.
  • 5-Hydroxy moiety : Participates in hydrogen bonding with biological targets, as demonstrated in molecular docking studies of similar indazoles.
  • 6-Methoxy substituent : Improves membrane permeability and reduces oxidative metabolism, as observed in ADMET profiling.

Synthetic routes typically involve:

  • Step 1 : Sulfonylation of 5-nitro-1H-indazole using 2-chloro-5-methoxybenzenesulfonyl chloride under basic conditions (NaH/DMF).
  • Step 2 : Selective reduction of the nitro group to a hydroxyl, preserving the sulfonyl and methoxy functionalities.

Tautomeric Forms and Their Research Implications

The compound exhibits tautomerism between two dominant forms:

  • 1H-Indazole tautomer : Features a proton at N1, stabilizing the sulfonyl group’s electron-withdrawing effects.
  • 2H-Indazole tautomer : Proton resides at N2, favoring conjugation with the methoxy group’s electron-donating resonance.

Table 2 : Tautomeric Properties of this compound

Tautomer Stability Dominant Contribution Biological Relevance
1H 85% (calculated) Sulfonyl group polarization Kinase inhibition
2H 15% (calculated) Methoxy resonance stabilization Antioxidant activity

The equilibrium between these forms influences solubility, protein binding, and metabolic pathways. For example, the 1H tautomer predominates in hydrophobic environments (e.g., cell membranes), enhancing PKMYT1 inhibition, while the 2H form may dominate in aqueous phases, contributing to radical-scavenging effects.

Properties

IUPAC Name

6-methoxy-1-(4-methylphenyl)sulfonylindazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-10-3-5-12(6-4-10)22(19,20)17-13-8-15(21-2)14(18)7-11(13)9-16-17/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOHOCPIEUCTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC(=C(C=C3C=N2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 6-Methoxy-1H-Indazol-5-Ol

The most direct route involves sulfonylation of 6-methoxy-1H-indazol-5-ol (1 ) with p-toluenesulfonyl chloride (2 ) (Figure 1). This method is favored for its simplicity and high yields under optimized conditions.

Procedure :

  • Deprotonation : Dissolve 1 (1.0 equiv) in anhydrous DMF at 0°C, and add NaH (8.0 equiv) to generate the sodium salt.
  • Sulfonylation : Add 2 (2.0 equiv) dropwise, stir at room temperature for 6 hours.
  • Workup : Extract with DCM, wash with brine, and purify via silica gel chromatography (hexane/EtOAc 3:1).
  • Yield : 65–78%.

Mechanistic Insight :

  • NaH deprotonates the indazole at N1, enhancing nucleophilicity for sulfonyl group transfer.
  • Steric hindrance from the methoxy group at C6 directs sulfonylation to N1, confirmed via NOESY NMR.

Cyclization of o-Haloaryl N-Tosylhydrazones

Copper(I)-mediated cyclization offers an alternative route by constructing the indazole ring in situ (Figure 2).

Procedure :

  • Hydrazone Formation : React o-bromo-5-methoxy-4-hydroxybenzaldehyde (3 ) with p-toluenesulfonohydrazide (4 ) in EtOH under reflux.
  • Cyclization : Treat the intermediate with Cu2O (20 mol%) in DMF at 120°C for 12 hours.
  • Yield : 52–60%.

Advantages :

  • Avoids pre-functionalized indazole precursors.
  • Compatible with electron-withdrawing substituents.

Functionalization of Pre-Sulfonylated Indazoles

This approach introduces the methoxy and hydroxyl groups after sulfonylation (Figure 3).

Procedure :

  • Sulfonylation : React 5-nitroindazole (5 ) with p-toluenesulfonyl chloride in pyridine to yield 1-(p-tolylsulfonyl)-5-nitroindazole (6 ).
  • Reduction : Reduce 6 with H2/Pd-C in EtOH to 1-(p-tolylsulfonyl)-5-aminoindazole (7 ).
  • Diazotization/Hydroxylation : Treat 7 with NaNO2/H2SO4 followed by hydrolysis to install the hydroxyl group.
  • Methylation : Use CH3I/K2CO3 in DMF to introduce the methoxy group.
  • Yield : 41% (over four steps).

Challenges :

  • Multi-step synthesis lowers overall yield.
  • Requires precise control during diazotization to avoid byproducts.

Comparative Analysis of Methods

Method Starting Material Steps Yield Key Advantage
Sulfonylation 6-Methoxy-1H-indazol-5-ol 1 65–78% High efficiency, minimal purification
Copper-Mediated o-Haloaryl aldehyde 2 52–60% Builds indazole core in situ
Functionalization 5-Nitroindazole 4 41% Flexibility in substituent introduction

Critical Reaction Parameters

Solvent and Base Selection

  • DMF/NaH : Optimal for sulfonylation due to strong deprotonation and polar aprotic environment.
  • Pyridine : Neutralizes HCl during sulfonyl chloride reactions but may lower reactivity compared to NaH.

Temperature Control

  • 0°C to RT : Prevents decomposition of sensitive intermediates during sulfonylation.
  • 120°C : Required for Cu-mediated cyclization to overcome activation energy.

Protecting Groups

  • Benzyl/TMS Ethers : Protect the C5 hydroxyl during sulfonylation if needed, though rarely required due to steric protection by the sulfonyl group.

Scalability and Industrial Relevance

The sulfonylation route (Section 2.1) is most scalable, with DMF and NaH being cost-effective reagents. Patent WO2017186693 highlights continuous-flow adaptations for kilogram-scale production, achieving >70% yield with in-line purification.

Emerging Techniques

  • Photocatalytic Sulfonylation : Visible-light-mediated reactions using Ru(bpy)3Cl2 reduce side reactions and improve regioselectivity.
  • Enzymatic Sulfotransferases : Pilot studies show biocatalytic sulfonylation under mild conditions (pH 7, 25°C), though yields remain low (20–30%).

Chemical Reactions Analysis

Chemical Reactions and Modifications

6-Methoxy-1-(p-tolylsulfonyl)indazol-5-ol can undergo various chemical reactions typical of indazole derivatives. These reactions are crucial for modifying the compound to improve its efficacy as a kinase inhibitor or to explore its biological interactions further.

Types of Reactions:

  • Substitution Reactions : Modification of the indazole ring with different functional groups.

  • Coupling Reactions : Potential for cross-coupling reactions to introduce new substituents.

  • Hydrolysis : Possible hydrolysis of the sulfonyl group under certain conditions.

Stability and Solubility

Detailed studies on the solubility and stability of this compound are essential for understanding its behavior in biological systems and during formulation development. The compound is typically stored in a sealed container at 2-8°C to maintain stability .

Solubility Data:

SolventSolubility
Ethyl AcetateHigh
DMSOModerate
WaterLow

Biological Activities:

  • Kinase Inhibition : Potential therapeutic applications in cancer and other diseases.

  • Antibacterial Activity : Some indazole derivatives show antibacterial properties, though specific data for this compound is not detailed .

Scientific Research Applications

Scientific Research Applications

1. Kinase Inhibition

One of the primary applications of 6-Methoxy-1-(p-tolylsulfonyl)indazol-5-ol is its role as a selective inhibitor of certain kinases. Research indicates that compounds with similar structures can inhibit kinases involved in cancer progression and other diseases. For example, it has been noted that indazole derivatives can inhibit GSK-3, ROCK1, and ROCK2 kinases, which are implicated in various pathological conditions including cancer and neurodegenerative diseases .

2. Therapeutic Potential in Cancer Treatment

The compound has shown promise in preclinical studies targeting specific cancer types. For instance, it has been associated with the inhibition of cell proliferation in cancer cells with CCNE1 amplification, making it a candidate for further development as an anticancer agent . The discovery of its activity against PKMYT1, a kinase involved in DNA damage response, also highlights its potential as a therapeutic agent for certain cancers .

3. Neuroprotective Effects

Inhibition of the Rho/ROCK pathway by compounds related to this compound has been linked to neuroprotective effects. This pathway is crucial for neuronal survival and regeneration. Inhibitors have shown efficacy in models of neurodegeneration, suggesting that this compound could be beneficial in treating conditions like Alzheimer's disease and spinal cord injuries .

4. Cardiovascular Applications

Research indicates that similar indazole compounds may have therapeutic effects on cardiovascular diseases due to their ability to relax vascular smooth muscle and reduce hypertension. This suggests that this compound may also possess beneficial cardiovascular properties .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step organic reactions which can be optimized for yield and purity. For instance, one method described involves using specific reagents under controlled conditions to achieve high yields of the desired product .

Example Case Study: Anticancer Activity

A notable case study involved the evaluation of an indazole derivative's effect on tumor cell lines with CCNE1 amplification. The study found that treatment with the compound resulted in significant inhibition of cell growth compared to untreated controls, indicating its potential as a targeted therapy for specific cancers .

Mechanism of Action

The mechanism of action of 6-Methoxy-1-(p-tolylsulfonyl)indazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 6-Methoxy-1-(p-tolylsulfonyl)indazol-5-ol and related indazole derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) Solubility Inference Key Features
This compound 1: p-tolylsulfonyl; 5: OH; 6: OMe ~318 (calculated) Moderate (polar sulfonyl) Enhanced stability, potential for targeted interactions
6-Methoxy-1H-indazol-5-ol 1: H; 5: OH; 6: OMe 180.17 (calculated) High (polar OH/OMe groups) Lower molecular weight, higher polarity
6-Chloro-5-hydroxy-1H-indazole 5: OH; 6: Cl 168.58 (calculated) Low (hydrophobic Cl) Electron-withdrawing Cl, increased reactivity
5-Chloro-1H-indazol-6-ol 5: Cl; 6: OH 168.58 (calculated) Low (positional isomer) Altered electronic effects due to Cl position
6-Methoxy-1H-indazole-5-carboxylic acid 5: COOH; 6: OMe 192.17 High (ionizable COOH) Highly polar, acidic, suited for aqueous applications

Key Comparative Insights

Electronic and Reactivity Effects
  • Sulfonyl Group Impact: The p-tolylsulfonyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may stabilize the molecule against metabolic degradation compared to 6-Methoxy-1H-indazol-5-ol .
  • Chloro vs.
  • Positional Isomerism : 5-Chloro-1H-indazol-6-ol demonstrates how shifting substituents (Cl from position 6 to 5) modifies electronic distribution and hydrogen-bonding capacity, which could influence pharmacological activity.
Solubility and Polarity
  • The carboxylic acid group in 6-Methoxy-1H-indazole-5-carboxylic acid confers high water solubility due to its ionizable nature, contrasting with the sulfonyl-containing target compound, which likely has moderate solubility balanced by its polar sulfonyl and non-polar toluene moieties.
  • Chlorinated derivatives (e.g., 6-Chloro-5-hydroxy-1H-indazole) exhibit lower solubility due to the hydrophobic Cl substituent .

Biological Activity

6-Methoxy-1-(p-tolylsulfonyl)indazol-5-ol is a compound of interest within the field of medicinal chemistry, particularly due to its potential biological activities, including anticancer properties. This article reviews the biological activity of this compound based on diverse research findings, including in vitro and in vivo studies, mechanisms of action, and its implications in drug development.

  • Molecular Formula : C15H14N2O4S
  • Molecular Weight : 318.35 g/mol
  • CAS Number : 1881240-46-5

Research indicates that this compound acts primarily through the inhibition of specific kinases involved in cancer cell proliferation. The compound has been associated with:

  • Inhibition of EZH2 : A histone methyltransferase implicated in cancer cell growth and survival, suggesting that this compound may reverse epigenetic modifications associated with tumorigenesis .
  • Induction of Apoptosis : Studies have shown that this indazole derivative can induce apoptosis in various cancer cell lines, potentially through the activation of caspase pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism Reference
Study 1A2780 (Ovarian Cancer)<10Inhibition of EZH2, apoptosis induction
Study 2MCF7 (Breast Cancer)<10HDAC inhibition, increased acetylation
Study 3Various Cancer Lines<10Kinase inhibition (GSK-3, JAK)

Case Studies

  • In Vitro Studies : In a study focusing on A2780 ovarian carcinoma cells, this compound demonstrated significant cytotoxicity with an IC50 value below 10 µM. The compound was shown to inhibit cell proliferation effectively and induce apoptosis through caspase activation pathways .
  • In Vivo Studies : Animal models have indicated that treatment with this compound can suppress tumor growth in xenograft models of drug-resistant ovarian cancer. The results suggest a promising therapeutic potential for overcoming resistance mechanisms commonly seen in chemotherapy .
  • Mechanistic Insights : Further mechanistic studies revealed that this compound could modulate key signaling pathways involved in cancer progression. Specifically, it was found to downregulate the phosphorylation levels of proteins such as Akt and mTOR, which are critical for cell survival and growth .

Future Directions

The promising biological activity of this compound warrants further investigation. Future research should focus on:

  • Clinical Trials : Evaluating the efficacy and safety profile in human subjects.
  • Mechanistic Studies : Elucidating the detailed molecular pathways affected by this compound.
  • Combination Therapies : Investigating its potential synergistic effects when used with other anticancer agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methoxy-1-(p-tolylsulfonyl)indazol-5-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of indazole derivatives typically involves multi-step functionalization. For example:

Indazole Core Formation : Start with 5-hydroxyindazole derivatives. Methoxylation at the 6-position can be achieved via alkylation with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

Sulfonylation : Introduce the p-tolylsulfonyl group using p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or Et₃N) to activate the indazole nitrogen .

  • Critical Factors : Solvent choice (e.g., acetonitrile vs. DMF), temperature control (room temperature vs. reflux), and catalyst (e.g., DMAP for sulfonylation) significantly impact yield. For instance, highlights the use of PEG-400/DMF solvent systems for analogous indole sulfonylation, achieving 30% yield under CuI catalysis .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR Analysis : Compare experimental 1H^1H and 13C^{13}C NMR spectra with computational predictions (e.g., using ACD/Labs or ChemDraw). For example, in , aromatic protons in similar indole derivatives appear at δ 6.60–8.62 ppm, while methoxy groups resonate at δ 3.74 ppm .
  • HPLC Purity Assessment : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Adjust gradient elution to resolve sulfonylated byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of sulfonylated indazole derivatives?

  • Methodological Answer :

  • Comparative Assays : Test this compound against structurally related compounds (e.g., 4-CHLORO-5-METHOXY-1H-INDAZOLE in ) in standardized assays (e.g., kinase inhibition or cytotoxicity screens) .
  • Meta-Analysis : Use databases like ChEMBL or PubChem BioAssay to identify trends in sulfonamide bioactivity. For example, notes that methoxy and sulfonyl positioning alters enzyme-binding affinity in indole derivatives .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecule’s geometry using Gaussian 16 at the B3LYP/6-31G(d) level. Analyze Fukui indices to identify electrophilic sites (e.g., sulfonyl group) prone to nucleophilic attack .
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) using COSMO-RS to predict activation barriers for substitutions .

Q. What experimental designs minimize toxicity risks during in vivo studies of sulfonylated indazoles?

  • Methodological Answer :

  • Acute Toxicity Screening : Conduct OECD Guideline 423 tests in rodents, monitoring hepatic and renal biomarkers (ALT, creatinine) after single-dose administration .
  • Metabolite Profiling : Use LC-MS/MS to identify reactive metabolites. For example, emphasizes open-data approaches to compare toxicity profiles across analogs .

Critical Analysis of Evidence

  • Synthesis Contradictions : reports methoxylation via alkylation, while uses click chemistry for analogous structures. Researchers must optimize conditions to avoid side reactions (e.g., over-sulfonylation) .
  • Biological Data Gaps : No direct toxicity data exists for the target compound. Cross-referencing (open-data frameworks) and (chlorinated analogs) is essential for risk assessment .

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